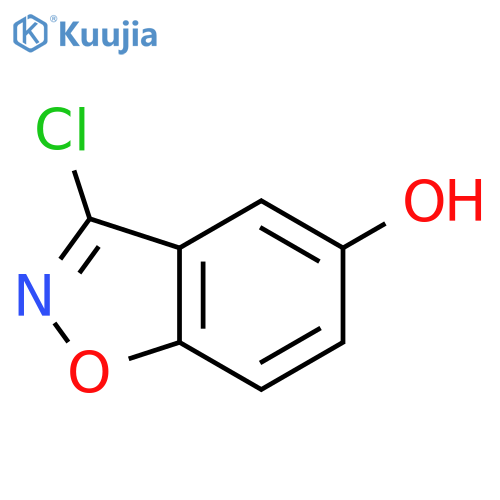Cas no 401567-50-8 (1,2-Benzisoxazol-5-ol,3-chloro-)

401567-50-8 structure
商品名:1,2-Benzisoxazol-5-ol,3-chloro-
1,2-Benzisoxazol-5-ol,3-chloro- 化学的及び物理的性質
名前と識別子
-
- 1,2-Benzisoxazol-5-ol,3-chloro-
- 1,2-Benzisoxazol-5-ol,3-chloro-(9CI)
- 3-chlorobenzo[d]isoxazol-5-ol
- AT24771
- SCHEMBL2711462
- 401567-50-8
- 3-Chloro-1,2-benzisoxazol-5-ol
- MFCD18804924
- BRA56750
- 3-chloro-1,2-benzoxazol-5-ol
-
- インチ: InChI=1S/C7H4ClNO2/c8-7-5-3-4(10)1-2-6(5)11-9-7/h1-3,10H
- InChIKey: DUTSJZIDLCVJJN-UHFFFAOYSA-N
- ほほえんだ: OC1=CC2C(=NOC=2C=C1)Cl
計算された属性
- せいみつぶんしりょう: 168.993
- どういたいしつりょう: 168.993
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3A^2
- 疎水性パラメータ計算基準値(XlogP): 2.3
1,2-Benzisoxazol-5-ol,3-chloro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00CPOS-1g |
1,2-Benzisoxazol-5-ol,3-chloro-(9CI) |
401567-50-8 | 95% | 1g |
$382.00 | 2024-05-03 | |
| 1PlusChem | 1P00CPOS-5g |
1,2-Benzisoxazol-5-ol,3-chloro-(9CI) |
401567-50-8 | 95% | 5g |
$1527.00 | 2024-05-03 |
1,2-Benzisoxazol-5-ol,3-chloro- 関連文献
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
401567-50-8 (1,2-Benzisoxazol-5-ol,3-chloro-) 関連製品
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
